3-m-Tolylisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, characterized by its unique structural features and biological properties. Isoquinolines are bicyclic compounds derived from benzene and pyridine, and they are known for their diverse pharmacological activities. The specific compound, 3-m-Tolylisoquinolin-1(2H)-one, incorporates a methyl group on the tolyl moiety, which influences its chemical behavior and potential applications.
The synthesis of 3-m-Tolylisoquinolin-1(2H)-one can be traced back to various chemical methodologies that utilize starting materials such as homophthalic anhydride and aromatic amines. These precursors undergo cyclization and functionalization reactions to yield the final product. Research articles and patents have documented several synthetic routes, highlighting the compound's relevance in medicinal chemistry and organic synthesis.
3-m-Tolylisoquinolin-1(2H)-one is classified as an isoquinoline derivative. It falls under the broader category of heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon. This classification is significant due to the diverse biological activities associated with heterocycles, including antimicrobial, anticancer, and anti-inflammatory effects.
The synthesis of 3-m-Tolylisoquinolin-1(2H)-one typically involves a multi-step process that includes:
The synthesis has been reported to yield 3-m-Tolylisoquinolin-1(2H)-one in moderate to high yields (typically 42%-88%) depending on the specific reaction conditions employed, such as temperature, solvent choice, and reaction time .
The molecular structure of 3-m-Tolylisoquinolin-1(2H)-one consists of a fused isoquinoline ring system with a methyl-substituted tolyl group at the 3-position. The compound can be represented with the following chemical formula:
Key spectral data for 3-m-Tolylisoquinolin-1(2H)-one include:
3-m-Tolylisoquinolin-1(2H)-one can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control, inert atmosphere, and choice of solvent to optimize yields and selectivity.
The mechanism by which 3-m-Tolylisoquinolin-1(2H)-one exerts its biological effects is not fully elucidated but may involve:
Studies indicate that modifications on the isoquinoline scaffold can significantly alter its pharmacological profile, suggesting a structure-activity relationship that warrants further investigation .
3-m-Tolylisoquinolin-1(2H)-one has potential applications in:
3-m-Tolylisoquinolin-1(2H)-one belongs to the 1H-isoquinolin-1-one subclass of nitrogenous heterocycles, characterized by a fused bicyclic system comprising a benzene ring annulated to a pyridinone ring. Its core structure features a lactam group (C=O at position 1) that enables hydrogen bonding with biological targets and influences electron distribution across the ring system. The defining structural modification is the meta-methyl-substituted phenyl ring (3-m-tolyl) attached at the C3 position of the isoquinolinone core. This substitution differentiates it from:
Polycyclic-Fused Systems: Such as isoindoloquinazolinones, which incorporate additional fused rings modifying the molecular topology [2].
Key Structural Implications:
Table 1: Structural Comparison of Key Isoquinolinone Derivatives
Compound Class | C3 Substituent | Key Structural Features | Biological Implications |
---|---|---|---|
3-m-Tolyl | m-Methylphenyl | Moderate steric bulk, electron donation | Balanced potency & selectivity in kinase inhibition |
3-Acyl (e.g., 4f) | Carbonyl-linked groups | Enhanced planarity, redox activity | Induces G2/M arrest, pyroptosis in cancer [4] |
Alkynyl-Isoquinoline | Rigid acetylene bridges | High conformational restraint | Improved kinase selectivity [3] |
Isoindoloquinazolinone | Fused tricyclic system | Increased surface area, rigidity | Potent anti-leukemic activity (e.g., FX-9) [2] |
The exploration of isoquinolinones evolved from early alkaloid chemistry (e.g., vasodilatory papaverine analogs) to targeted kinase modulators:
This scaffold addresses key challenges in modern drug discovery through:
Table 2: Key Therapeutic Targets of 3-m-Tolylisoquinolin-1(2H)-one Analogs
Therapeutic Area | Molecular Targets | Observed Activities | Reference Compounds |
---|---|---|---|
Oncology | BRAFV600E, CDK1 | G2/M arrest, pyroptosis induction, kinase inhibition | 4f, Rigidified BRAF inhibitors [3] [4] |
Hematologic Malignancies | PI3Kδ, FLT3, JAK/STAT | Apoptosis induction, metabolic suppression in ALL cells | FX-9, Midostaurin analogs [2] |
Cardiovascular Disease | Rho-kinase (ROCK) | Anti-hypertensive efficacy in vivo | Substituted 2H-isoquinolin-1-ones [1] |
Neurodegeneration | NRF2/ARE pathway | Antioxidant gene upregulation (HO-1, NQO1) | Pyrrolidine dithiocarbamate analogs [7] |
Compounds Cited in Article:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6